Histone deacetylase 10 was first isolated from a human cDNA library and classified as part of the class II subfamily of histone deacetylases. It shares significant homology with other class II HDACs, such as HDAC4 and HDAC6, but exhibits unique substrate specificity and functional characteristics. Notably, HDAC10 is recognized for its role as a polyamine deacetylase rather than a traditional lysine deacetylase, which distinguishes it from many other members of the HDAC family .
The synthesis of HDAC10-IN-2 involves several key steps that are guided by structure-activity relationship studies. Initial efforts focus on creating benzhydroxamic acid derivatives with specific capping groups that enhance binding affinity to the active site of HDAC10. The synthesis typically employs coupling agents such as PyBOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate the formation of amide bonds between the hydroxamic acid moiety and various amine functionalities .
The synthesized compounds undergo rigorous in vitro testing to evaluate their inhibitory potency against HDAC10. Structural characterization through X-ray crystallography provides insights into the binding modes and interactions within the active site, allowing for further optimization of inhibitor design .
The crystal structure of HDAC10 reveals a distinct architecture characterized by an active deacetylase domain and an inactive pseudo-deacetylase domain. The enzyme's active site is defined by a sterically constricted region that confers specificity for polyamine substrates such as N8-acetylspermidine. The resolution of the crystal structure is typically around 2.85 Å, allowing for detailed visualization of substrate interactions and enzyme dynamics .
Key structural features include:
HDAC10 catalyzes the hydrolysis of acetylated polyamines rather than lysine residues, which is a hallmark of its enzymatic activity. The reaction mechanism involves coordination with zinc ions located within the catalytic pocket, facilitating nucleophilic attack on the acetyl group. Studies have shown that mutations in key residues can significantly alter substrate specificity; for example, substituting E274 can convert HDAC10 from a polyamine deacetylase to a lysine deacetylase .
The mechanism by which HDAC10-IN-2 exerts its inhibitory effects involves competitive inhibition at the active site. By binding to the enzyme, HDAC10-IN-2 prevents access to natural substrates, thereby disrupting normal enzymatic function. This inhibition can lead to increased levels of acetylated substrates within cells, promoting transcriptional activation and potentially enhancing cellular responses to stress or damage.
Research indicates that inhibiting HDAC10 may sensitize cancer cells to chemotherapeutic agents by impairing their DNA damage repair mechanisms .
HDAC10-IN-2 (hydrochloride) exhibits several notable physical and chemical properties:
Analytical techniques like high-performance liquid chromatography (HPLC) are commonly utilized to assess purity and concentration during synthesis .
The primary applications of HDAC10-IN-2 are in cancer research and therapy development. Its ability to inhibit histone deacetylase 10 makes it a valuable tool for studying epigenetic regulation in various cancers, including ovarian cancer and neuroblastoma. Inhibitors like HDAC10-IN-2 are being explored not only for their potential to enhance chemotherapy efficacy but also for their roles in modulating autophagy pathways, which are crucial for cellular survival under stress conditions .
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5